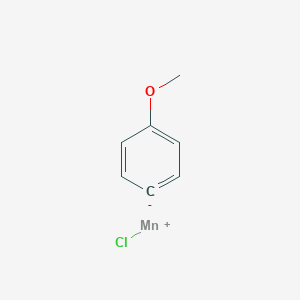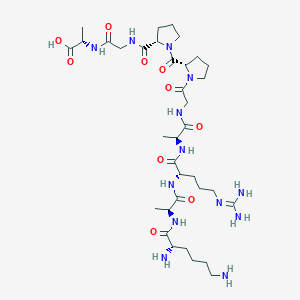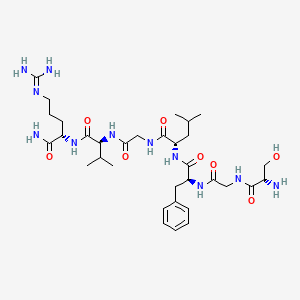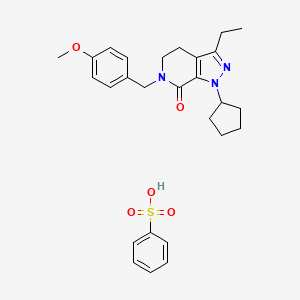
Agn-PC-0mttvf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0mttvf is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mttvf involves a series of chemical reactions that require precise conditions. One common method includes the reduction of silver nitrate (AgNO3) in the presence of a stabilizing agent. This process typically involves the use of a reducing agent such as sodium borohydride (NaBH4) under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as electrospinning and ultraviolet (UV) reduction. These methods ensure the consistent quality and yield of the compound, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0mttvf undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: The reduction of this compound is commonly achieved using sodium borohydride (NaBH4) in an aqueous solution.
Substitution: Substitution reactions involving this compound often require halogenating agents like chlorine (Cl2) or bromine (Br2) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound typically yields silver oxide (Ag2O), while reduction reactions produce elemental silver (Ag) .
Applications De Recherche Scientifique
Agn-PC-0mttvf has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: this compound is employed in biological assays and imaging techniques because of its unique optical properties.
Medicine: The compound has shown promise in drug delivery systems and as an antimicrobial agent.
Industry: This compound is utilized in the production of electronic components and sensors due to its excellent conductivity and stability
Mécanisme D'action
The mechanism by which Agn-PC-0mttvf exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound interacts with cellular membranes and proteins, leading to the disruption of cellular processes. This interaction is primarily mediated through the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
AGN-PC-0MXVWT: Similar to Agn-PC-0mttvf, this compound is known for its high affinity and efficacy in inhibiting specific molecular targets.
AGN-PC-0CUK9P: Another related compound, AGN-PC-0CUK9P, demonstrates dual inhibition properties, making it effective in targeting multiple pathways.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it an ideal candidate for a wide range of applications, from catalysis to biomedical research .
Propriétés
Numéro CAS |
303752-15-0 |
|---|---|
Formule moléculaire |
C27H33N3O5S |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
benzenesulfonic acid;1-cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-4,5-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C21H27N3O2.C6H6O3S/c1-3-19-18-12-13-23(14-15-8-10-17(26-2)11-9-15)21(25)20(18)24(22-19)16-6-4-5-7-16;7-10(8,9)6-4-2-1-3-5-6/h8-11,16H,3-7,12-14H2,1-2H3;1-5H,(H,7,8,9) |
Clé InChI |
ALBFUJAGJOCWST-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C2=C1CCN(C2=O)CC3=CC=C(C=C3)OC)C4CCCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


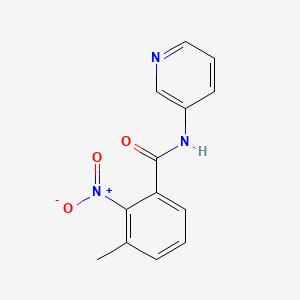
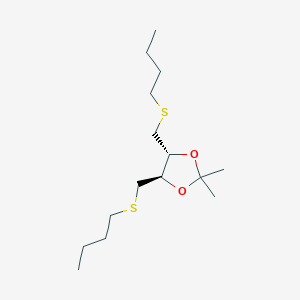
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
methyl}phosphonate](/img/structure/B12579215.png)

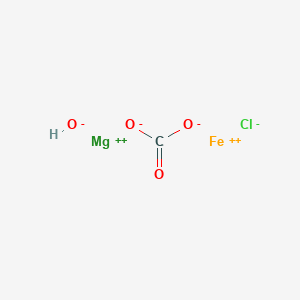
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
